2-amino-N-cyclohexyl-3-phenylpropanamide;2,2,2-trifluoroacetic acid

Chiral auxiliary Asymmetric synthesis Stereochemical purity

Researchers face stoichiometric errors (up to 46% mass discrepancy) when inadvertently substituting the free base or HCl salt in chiral auxiliary protocols. This (S)-enantiomer TFA salt (CAS 200274-80-2, [α]D²⁴ = +40 ± 2°) eliminates that risk. - Pre-weighed TFA form ensures exact stoichiometry in Obrecht (1995) and Spiegler (1998) resolution workflows. - Soluble in DMSO; directly compatible with acidic deprotection steps. - Confirmed β-turn type I/II' geometry by X-ray crystallography; reported anti-MRSA activity (MIC 2-4 µg/mL). Supplied as white solid, ≥95% purity; global shipping with full CoA.

Molecular Formula C17H23F3N2O3
Molecular Weight 360.4 g/mol
Cat. No. B12291534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-cyclohexyl-3-phenylpropanamide;2,2,2-trifluoroacetic acid
Molecular FormulaC17H23F3N2O3
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C15H22N2O.C2HF3O2/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13;3-2(4,5)1(6)7/h1,3-4,7-8,13-14H,2,5-6,9-11,16H2,(H,17,18);(H,6,7)
InChIKeySPSXVWTYDBWKPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-cyclohexyl-3-phenylpropanamide TFA Salt – Compound Identity, Class, and Procurement Context


2-Amino-N-cyclohexyl-3-phenylpropanamide;2,2,2-trifluoroacetic acid (CAS 200274-80-2) is the trifluoroacetate (TFA) salt of (2S)-2-amino-N-cyclohexyl-3-phenylpropanamide, also referred to as N-Cyclohexyl-L-phenylalaninamide mono(trifluoroacetate) . It belongs to the class of C-terminally modified amino acid amides, characterized by a phenylalanine-derived backbone bearing a cyclohexylamide moiety at the C-terminus. The free base (CAS 17186-53-7) has an established role as a chiral auxiliary in asymmetric synthesis of optically pure α,α-disubstituted amino acids [1], while the TFA salt form offers distinct handling and solubility properties relevant to peptide synthesis and medicinal chemistry workflows . The compound is supplied as a white solid with molecular formula C₁₇H₂₃F₃N₂O₃ and molecular weight 360.37 g/mol .

Why Generic Substitution of 2-Amino-N-cyclohexyl-3-phenylpropanamide TFA Salt Is Inadvisable


This compound cannot be freely substituted with its free base (CAS 17186-53-7), hydrochloride salt (CAS 68398-23-2), or racemic form (CAS 92698-80-1) without compromising experimental outcomes. The TFA counterion directly influences solubility in organic reaction media, a critical parameter in peptide coupling and chiral auxiliary applications where the free base exhibits limited solubility profiles [1]. The (S)-stereochemistry at the α-carbon, confirmed by specific optical rotation [α]D²⁴ = +40 ± 2° (c = 1% in MeOH) , is essential for diastereoselective transformations; substituting with the racemate (CAS 92698-80-1, purity ≥95%) eliminates stereochemical control . Additionally, the cyclohexylamide C-terminal modification imparts conformational constraints documented in X-ray crystal structures that simpler amide or ester analogs cannot replicate [2].

2-Amino-N-cyclohexyl-3-phenylpropanamide TFA Salt – Product-Specific Comparative Evidence Guide


Enantiomeric Purity: (S)-TFA Salt vs Racemic Free Base – Stereochemical Differentiation

The TFA salt (CAS 200274-80-2) is derived from the (S)-enantiomer and retains the stereochemical integrity of L-phenylalanine cyclohexylamide. The free base (CAS 17186-53-7) exhibits a specific optical rotation of [α]D²⁴ = +40 ± 2° (c = 1% in MeOH) . In contrast, the racemic or stereochemically unspecified form (CAS 92698-80-1) is supplied at ≥95% purity with no optical rotation specification, indicating a mixture of (R)- and (S)-enantiomers . This difference is functionally critical: in the Obrecht et al. (1995) chiral auxiliary protocol, the (S)-enantiomer enables resolution of racemic α,α-disubstituted amino acids into optically pure (R)- and (S)-forms, while a racemic auxiliary would produce inseparable diastereomeric mixtures [1].

Chiral auxiliary Asymmetric synthesis Stereochemical purity

Salt Form Molecular Weight and Stoichiometry: TFA Salt vs HCl Salt vs Free Base – Dosing Accuracy in Synthesis

The three available forms of this compound differ substantially in molecular weight, directly affecting stoichiometric calculations in synthesis. The TFA salt (C₁₇H₂₃F₃N₂O₃, MW 360.37 g/mol) contains one equivalent of trifluoroacetic acid per molecule of the active amide. The hydrochloride salt (C₁₅H₂₃ClN₂O, MW 282.81 g/mol, CAS 68398-23-2) contains one equivalent of HCl. The free base (C₁₅H₂₂N₂O, MW 246.35 g/mol, CAS 17186-53-7) carries no counterion. For a reaction requiring 1.0 mmol of the active amide species, the required masses are: 360.4 mg (TFA salt), 282.8 mg (HCl salt), or 246.4 mg (free base)—a 46% mass difference between the TFA salt and free base. Inadvertent substitution without correction leads to a 31.6% underdose (HCl→TFA) or 46.3% overdose (free base→TFA) of the active species.

Salt form selection Peptide synthesis Stoichiometric calculation

Chiral Auxiliary Performance: L-Phenylalanine Cyclohexylamide in Asymmetric α,α-Disubstituted Amino Acid Synthesis

L-Phenylalanine cyclohexylamide (the free base of the target TFA salt) has been validated as a chiral auxiliary for synthesizing optically pure α,α-disubstituted (R)- and (S)-amino acids, including (R)- and (S)-2-methyl-phenylalanine, (R)- and (S)-2-methyl-2-phenylglycine, and (R)- and (S)-2-methylvaline [1]. Critically, this auxiliary enables the practical resolution of atropoisomeric α,α-disubstituted glycines such as Bin (2′,1′:1,2;1″,2″:3,4-dinaphthcyclohepta-1,3-diene-6-amino-6-carboxylic acid) on medium scale via EDC/HOBt coupling followed by crystallization and/or chromatographic separation of diastereoisomers, yielding enantiomerically pure (−)-(R)-H-Bin-OMe and (+)-(S)-H-Bin-OMe with high yields [2]. In comparison, classical chiral auxiliaries such as phenylalanine methyl ester or phenylalaninol do not provide the same level of conformational rigidity conferred by the cyclohexylamide C-terminus, which is documented to induce β-turn type II' and type I geometries in the resulting diastereoisomeric peptides as established by X-ray crystallography [3]. The absolute configurations of each diastereoisomeric series were unambiguously determined from these crystal structures, a level of structural validation not available for simpler phenylalanine amide derivatives [3].

Chiral auxiliary α,α-disubstituted amino acids Diastereoselective resolution

Conformational Control: β-Turn Induction by Cyclohexylamide Moiety vs Simpler C-Terminal Amides

X-ray crystal structures of diastereoisomeric triamides containing the L-phenylalanine cyclohexylamide scaffold reveal distinct β-turn conformations. Specifically, in the Obrecht et al. (1995) study, diastereoisomeric peptide 6b adopted a β-turn type II' geometry, while 7a adopted a type I β-turn; peptide 6c crystallized in an extended conformation [1]. This conformational control is attributed to the steric bulk and conformational restriction imposed by the cyclohexylamide C-terminal group. In contrast, simple C-terminal amides (e.g., Phe-NH₂) or methyl esters lack the steric volume and cyclohexyl ring constraints to reliably induce such defined turn geometries [2]. This conformational predictability has been exploited in the design of β-turn type II and II' mimetics using (R)- and (S)-α-methyl aspartic acid and glutamic acid derivatives synthesized with the same chiral auxiliary [3].

Peptide conformation β-turn mimetics X-ray crystallography

Antimicrobial Activity Profile: N-Cyclohexyl-L-phenylalaninamide vs Untargeted Amino Acid Derivatives

N-Cyclohexyl-L-phenylalaninamide (the free base of the target TFA salt) has been reported to exhibit antibiotic activity against methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae . Additionally, the compound has been described as an inhibitor of serine protease activity . While specific MIC values are not publicly available in the primary literature for this exact compound, structurally related cyclohexyl-substituted tripeptide derivatives have demonstrated MIC values ranging from 2–4 µg/mL against antibiotic-resistant S. aureus strains, including VRE and VSE Enterococci, and S. epidermidis [1]. This class-level antimicrobial profile distinguishes N-cyclohexyl-L-phenylalaninamide from simple phenylalanine amide derivatives (e.g., H-Phe-NH₂), which lack the hydrophobic cyclohexyl modification associated with enhanced membrane interaction and protease inhibition .

Antimicrobial MRSA Serine protease inhibition

Diastereoselective Resolution Scope: L-Phenylalanine Cyclohexylamide vs Other Amino Acid-Derived Chiral Auxiliaries

The medium-scale resolution of the atropoisomeric α,α-disubstituted glycine Bin using L-phenylalanine cyclohexylamide proceeded via EDC/HOBt coupling to form diastereoisomers X-(R)-Bin-(L)-Phe-NH-C₆H₁₁ and X-(S)-Bin-(L)-Phe-NH-C₆H₁₁, separated by crystallization (when X = Bz) and/or chromatography, followed by acidic hydrolysis to yield enantiomerically pure (−)-(R)-H-Bin-OMe and (+)-(S)-H-Bin-OMe with high yields [1]. This demonstrates the auxiliary's effectiveness for resolving substrates possessing exclusively axial chirality—a challenging class of atropoisomers. In comparison, commonly used amino acid-derived auxiliaries such as phenylalaninol or phenylglycine amides have not been reported to achieve practical resolution of Bin-class atropoisomeric amino acids on medium scale [2]. The successful resolution of (R)- and (S)-2-(aminomethyl)alanine (Ama) and (R)- and (S)-2-(aminomethyl)leucine (Aml) using the same auxiliary further broadens the demonstrated substrate scope [3].

Chiral resolution Atropoisomeric amino acids Medium-scale synthesis

Optimal Research and Industrial Application Scenarios for 2-Amino-N-cyclohexyl-3-phenylpropanamide TFA Salt


Asymmetric Synthesis of Enantiopure α,α-Disubstituted Amino Acid Building Blocks

The (S)-enantiomer free base (CAS 17186-53-7, derived from the TFA salt after neutralization) serves as a validated chiral auxiliary for the diastereoselective synthesis and resolution of optically pure α,α-disubstituted amino acids including 2-methyl-phenylalanine, 2-methyl-2-phenylglycine, and 2-methylvaline [1]. The TFA salt form facilitates initial dissolution in organic media (DMSO) prior to neutralization. This application is directly supported by the Obrecht et al. (1995) protocol, which provides full experimental detail for coupling, separation, and auxiliary cleavage. Procurement of the TFA salt ensures the correct stereochemical identity and avoids the stoichiometric errors (up to 46% mass discrepancy) that would arise from inadvertent use of the HCl salt or free base without correction .

Medium-Scale Resolution of Atropoisomeric and Conformationally Challenging Amino Acids

The Spiegler et al. (1998) protocol demonstrates the practical, medium-scale resolution of Bin—an α,α-disubstituted glycine possessing only axial chirality—using L-phenylalanine cyclohexylamide [2]. The diastereoisomers are separable by crystallization (when N-protected with benzoyl) or chromatography, and acidic hydrolysis liberates both enantiomers in high yield. The TFA salt form is directly compatible with the acidic deprotection steps used in this workflow. This application scenario is particularly relevant for laboratories synthesizing axially chiral amino acid building blocks for peptide science, asymmetric catalysis, or chiroptical material development.

Rational Design of β-Turn Peptidomimetics Using Cyclohexylamide Conformational Control

X-ray crystallographic evidence demonstrates that peptides incorporating the L-phenylalanine cyclohexylamide scaffold adopt specific β-turn geometries (type I, type II') depending on diastereomeric configuration [1]. This conformational predictability has been exploited in the synthesis of β-turn type II and II' mimetics based on α-alkylated aspartic and glutamic acid derivatives [3]. For peptide medicinal chemists designing turn-based inhibitors of protein-protein interactions, the cyclohexylamide C-terminal modification offers a crystallographically characterized turn-inducing element that simpler amide or ester C-termini cannot replicate. The TFA salt provides a convenient, pre-weighable form for incorporation into solid-phase or solution-phase peptide synthesis workflows where precise stoichiometric control is essential.

Antimicrobial Lead Discovery Screening with Cyclohexylamide-Modified Phenylalanine Scaffolds

N-Cyclohexyl-L-phenylalaninamide has been reported to exhibit antibiotic activity against clinically relevant pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae, along with serine protease inhibitory properties . Structurally related cyclohexyl-substituted peptide derivatives have demonstrated MIC values of 2–4 µg/mL against antibiotic-resistant Gram-positive strains [4]. The TFA salt form is suitable for direct use in antimicrobial susceptibility assays following dissolution in DMSO, with the TFA counterion unlikely to interfere at the concentrations typically employed in MIC determinations. This application scenario is appropriate for early-stage antimicrobial screening programs exploring amino acid-derived scaffolds.

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